molecular formula C9H8BrN B174679 2-bromo-3-methyl-1H-indole CAS No. 1484-28-2

2-bromo-3-methyl-1H-indole

Cat. No. B174679
CAS RN: 1484-28-2
M. Wt: 210.07 g/mol
InChI Key: XMUHHOFMRNZTNB-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN . It has a molecular weight of 210.07 .


Synthesis Analysis

The synthesis of indole derivatives, including 2-bromo-3-methyl-1H-indole, has been a subject of interest in recent research . One method involves a Fischer indolisation–N-alkylation sequence . Another approach uses a palladium-catalyzed intramolecular oxidative coupling .


Molecular Structure Analysis

The molecular structure of 2-bromo-3-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a characteristic structure of indoles . The bromine atom is attached to the second carbon atom, and a methyl group is attached to the third carbon atom in the indole ring .


Chemical Reactions Analysis

Indole derivatives, including 2-bromo-3-methyl-1H-indole, can undergo various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation process can be used for the rapid synthesis of 1,2,3-trisubstituted indoles .


Physical And Chemical Properties Analysis

2-bromo-3-methyl-1H-indole is a solid substance . It has a molecular weight of 210.07 .

Scientific Research Applications

Selective Lithiation and Substitution

2-bromo-3-methyl-1H-indole is used as a precursor in chemical synthesis. For instance, 2,3-dibromo-1-methylindole, a derivative, undergoes monolithiation and subsequent trapping with various electrophiles, leading to the synthesis of 3-bromo-2-substituted indoles and 2,3-disubstituted indoles. These reactions involve bromine-lithium exchange reactions, demonstrating the compound's utility in complex organic syntheses (Liu & Gribble, 2002).

Rearrangements and Synthesis of Tryptamines

The compound is also involved in amine-induced rearrangements, serving as a precursor for the synthesis of α-substituted indole-3-acetamides, β-substituted tryptamines, α-substituted indole-3-acetic acids, and indole β-aminoketones. These rearrangements occur through a pseudo-Favorskii mechanism, highlighting its role in the synthesis of complex organic molecules (Sanchez & Parcell, 1990).

Synthesis of Gamma-Carbolines and Heteropolycycles

2-bromo-1H-indole-3-carboxaldehydes, structurally similar to 2-bromo-3-methyl-1H-indole, are used in the palladium-catalyzed intramolecular annulation of alkynes to produce gamma-carboline derivatives and various heteropolycycles. This process underscores its importance in heterocyclic chemistry, contributing to the synthesis of compounds with potential pharmaceutical relevance (Zhang & Larock, 2003).

Photophysical Studies and Fluorescent Probe Development

Indole derivatives synthesized from β-brominated dehydroamino acids, akin to 2-bromo-3-methyl-1H-indole, show promising photophysical properties. These compounds exhibit high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, making them suitable candidates for fluorescent probes. This application is especially relevant in fields like bioimaging and molecular diagnostics (Pereira et al., 2010).

Safety and Hazards

2-bromo-3-methyl-1H-indole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-bromo-3-methyl-1H-indole are not mentioned in the retrieved papers, indole derivatives have diverse biological activities and immense potential to be explored for new therapeutic possibilities . They are considered significant in drug discovery and found in many pharmacologically active compounds .

properties

IUPAC Name

2-bromo-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUHHOFMRNZTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-3-methyl-1H-indole

CAS RN

1484-28-2
Record name 2-Bromo-3-methyl-1h-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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